molecular formula H2O6S4 B079358 Tetrathionic acid CAS No. 13760-29-7

Tetrathionic acid

Cat. No. B079358
CAS RN: 13760-29-7
M. Wt: 226.3 g/mol
InChI Key: HPQYKCJIWQFJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrathionic acid is a sulfur-containing compound that has been studied extensively for its potential applications in various fields of science. It is also known as thiosulfuric acid or dithionic acid and has the chemical formula H2S3O6. Tetrathionic acid is a yellowish-white crystalline solid that is soluble in water and has a pungent odor.

Scientific Research Applications

  • Bioelectricity Generation : Tetrathionic acid has been used in microbial fuel cells to generate electricity. Sulonen et al. (2015) demonstrated that tetrathionate can serve as an electron donor for biological electricity production in highly acidic conditions, making it a viable substrate for sustainable energy sources (Sulonen, Kokko, Lakaniemi, & Puhakka, 2015). Another study by the same authors in 2016 further confirmed the long-term stability of bioelectricity generation from tetrathionate, suggesting its potential for practical applications (Sulonen, Lakaniemi, Kokko, & Puhakka, 2016).

  • Microbial Processes and Gene Identification : Research on tetrathionate has contributed significantly to understanding microbial metabolism. Kanao, Kamimura, and Sugio (2007) identified a gene encoding a tetrathionate hydrolase in Acidithiobacillus ferrooxidans, a finding important for understanding sulfur-oxidizing bacteria (Kanao, Kamimura, & Sugio, 2007).

  • Environmental Impact Studies : Tetrathionate has been studied in the context of environmental impacts, particularly in mining. For instance, research has been conducted on the simultaneous removal of tetrathionate and copper from acidic mining waters using bioelectrochemical systems (Sulonen, Kokko, Lakaniemi, & Puhakka, 2018).

  • Biological and Chemical Reactions : The decomposition of tetrathionate in various conditions has been an area of study. Zhang and Dreisinger (2002) investigated the kinetics of tetrathionate decomposition in alkaline solutions, which is relevant to industrial processes like gold leaching (Zhang & Dreisinger, 2002).

properties

InChI

InChI=1S/H2O6S4/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQYKCJIWQFJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)SSS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O6S4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10101-86-7 (di-hydrochloride salt), 13721-29-4 (di-hydrochloride salt, dihydrate), 13932-13-3 (di-potassium salt)
Record name Tetrathionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013760297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3047211
Record name Tetrathioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrathionic acid

CAS RN

13760-29-7
Record name Tetrathionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13760-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrathionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013760297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrathioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRATHIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V1L8R19JH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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